molecular formula C16H14N4O2S B14148979 4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide

4-methyl-N'-[(E)-quinoxalin-6-ylmethylidene]benzenesulfonohydrazide

Cat. No.: B14148979
M. Wt: 326.4 g/mol
InChI Key: WWCLUYJYYQVKKL-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-[(E)-quinoxalin-6-ylmethylideneamino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(E)-quinoxalin-6-ylmethylideneamino]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with quinoxaline derivatives under specific conditions. One common method includes the use of a condensation reaction where the quinoxaline derivative is reacted with 4-methylbenzenesulfonamide in the presence of a suitable catalyst and solvent . The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and recycling of solvents and catalysts to minimize waste .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(E)-quinoxalin-6-ylmethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-methyl-N-[(E)-quinoxalin-6-ylmethylideneamino]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various physiological effects, such as reduced tumor growth in cancer or decreased bacterial growth in infections .

Comparison with Similar Compounds

4-methyl-N-[(E)-quinoxalin-6-ylmethylideneamino]benzenesulfonamide can be compared with other sulfonamide derivatives, such as:

The uniqueness of 4-methyl-N-[(E)-quinoxalin-6-ylmethylideneamino]benzenesulfonamide lies in its specific structure, which allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-methyl-N-[(E)-quinoxalin-6-ylmethylideneamino]benzenesulfonamide

InChI

InChI=1S/C16H14N4O2S/c1-12-2-5-14(6-3-12)23(21,22)20-19-11-13-4-7-15-16(10-13)18-9-8-17-15/h2-11,20H,1H3/b19-11+

InChI Key

WWCLUYJYYQVKKL-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=NC=CN=C3C=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=NC=CN=C3C=C2

solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.